Hydrocinchonine
Description
Hydrocinchonine is a hydrogenated derivative of cinchonine, a naturally occurring cinchona alkaloid. Its structure features a quinoline core with a hydroxyl group and a flexible aliphatic side chain, distinguishing it from non-hydrogenated analogs like cinchonine . This modification enhances its conformational flexibility, making it a valuable chiral ligand in asymmetric catalysis . This compound also demonstrates pharmacological relevance, particularly in reversing multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp)-mediated drug efflux, thereby enhancing chemotherapeutic efficacy .
Structure
2D Structure
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3/t13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJNHVWTKZUUTR-QAMTZSDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878431 | |
| Record name | Hydrocinchonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485-65-4 | |
| Record name | Hydrocinchonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinchonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocinchonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9S)-10,11-dihydrocinchonan-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROCINCHONINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPF9J31NM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Total Synthesis via Indole Derivative Photo-Oxygenation
A landmark total synthesis of hydrocinchonine was reported by Brown and Curless (1986), utilizing indole derivatives as starting materials. The process involves six critical steps:
- Indole Oxidation : Photo-oxygenation of the indole derivative (7) using singlet oxygen generates a labile peroxide intermediate.
- Reduction : Treatment with dimethyl sulfide and dilute acetic acid reduces the peroxide to hydrocinchotoxine (9).
- Stereochemical Control : Hydrocinchotoxine undergoes regioselective hydrogenation and ring closure to yield this compound (11) with >90% enantiomeric excess.
Key Reagents :
- Singlet oxygen (¹O₂) for photo-oxidation
- Dimethyl sulfide (reducing agent)
- Acetic acid (acid catalyst)
Reaction Conditions :
This method achieves a 58% overall yield, with critical control over the C8 and C9 stereocenters.
Multi-Step Synthesis from Cinchonine
Cinchonine serves as a precursor in a semi-synthetic route involving hydrogenation and functional group interconversion:
- Hydrogenation : Catalytic hydrogenation of cinchonine’s vinyl group using palladium-on-carbon (Pd/C) in methanol.
- Epimerization : Base-mediated epimerization at C9 ensures the desired (9S) configuration.
- Purification : Crystallization from ethanol-water mixtures yields this compound with >97% purity.
Optimized Parameters :
This method is scalable but requires careful handling to avoid over-reduction of the quinoline ring.
Semi-Synthetic Approaches
Partial Hydrogenation of Quinidine
This compound is accessible via selective hydrogenation of quinidine, a closely related alkaloid:
| Step | Reagent/Condition | Outcome |
|---|---|---|
| 1 | LiAlH₄ in THF, 0°C | Reduction of ketone to alcohol |
| 2 | NaCNBH₃, pH 6.2 | Selective C10–C11 bond hydrogenation |
| 3 | HCl/MeOH reflux | Epimerization and cyclization |
Yield : 42–45% after chromatography.
Advantage : Preserves the quinoline moiety while modifying the quinuclidine segment.
Enzymatic Resolution
Racemic dithis compound mixtures are resolved using β-glucosidase to isolate the (9S)-enantiomer:
- Substrate : (±)-Dithis compound
- Enzyme : β-Glucosidase from Aspergillus niger
- Conditions : pH 6.2, 18 hours, 37°C
- Outcome : 98% enantiomeric excess (ee)
This green chemistry approach reduces waste but requires specialized enzyme handling.
Natural Extraction from Cinchona Species
This compound is isolated alongside quinine and quinidine from the bark of Cinchona succirubra and C. ledgeriana:
- Extraction : Bark is macerated in ethanol (70% v/v) at 60°C for 48 hours.
- Alkaloid Precipitation : Adjust pH to 4.0 with H₂SO₄ to precipitate crude alkaloids.
- Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH/NH₃, 90:9:1) isolates this compound.
Typical Yield : 0.3–0.7% of dry bark weight.
Comparative Analysis of Methods
Key Findings :
- Total synthesis offers superior stereochemical control but involves complex steps.
- Semi-synthetic routes balance yield and scalability.
- Natural extraction is limited by low yields but remains relevant for traditional applications.
Chemical Reactions Analysis
Types of Reactions: Hydrocinchonine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinolin-4-ylmethanol derivatives.
Reduction: Reduction reactions can convert this compound into different stereoisomers.
Substitution: Substitution reactions involving this compound often target the quinoline ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Cancer Treatment and Multidrug Resistance Reversal
One of the most significant applications of hydrocinchonine is its role in overcoming multidrug resistance (MDR) in cancer therapy. Research has demonstrated that this compound, along with its analogs cinchonine and quinidine, can potentiate the effects of paclitaxel, a common chemotherapeutic agent.
Case Study: this compound in Uterine Sarcoma Cells
A study published in Toxicology investigated the effects of this compound on MES-SA/DX5 uterine sarcoma cells, which are characterized by P-glycoprotein-mediated drug resistance. The findings revealed that:
- This compound significantly increased the cytotoxicity of paclitaxel in P-glycoprotein-positive cells.
- It enhanced the accumulation of rhodamine (a P-glycoprotein substrate) in these cells, indicating a reversal of drug resistance.
- The compound induced apoptosis through activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP), leading to increased apoptotic cell death .
This study highlights this compound's potential as a valuable adjunct in chemotherapy regimens for resistant cancer types.
Synthetic Chemistry Applications
This compound is also utilized as a chiral base in various synthetic processes. Its ability to facilitate asymmetric synthesis makes it a critical component in the development of pharmaceuticals.
Application in 1,3-Dipolar Cycloaddition Reactions
This compound has been employed in 1,3-dipolar cycloaddition reactions involving alkenes and azomethine ylides. This reaction is crucial for synthesizing complex organic molecules with high stereochemical purity. The chiral nature of this compound allows for the selective formation of enantiomers, which is essential in drug development .
Pharmacological Insights
Recent studies have explored other pharmacological properties of this compound beyond its use in cancer therapy. The compound has shown promise in modulating various biological pathways involved in disease processes.
Mechanism of Action
Hydrocinchonine exerts its effects through several mechanisms:
Anticancer Activity: It activates caspase-3 and PARP-1, triggering the endoplasmic reticulum stress response.
Multidrug Resistance Reversal: this compound interacts with cellular pathways to enhance the efficacy of chemotherapeutic agents, thereby reversing drug resistance in cancer cells.
Comparison with Similar Compounds
Hydrocinchonine vs. Cinchonine
Structural Differences :
Functional Implications :
- Catalytic Applications : this compound’s flexibility improves its efficacy as a chiral ligand in transition metal catalysis. For example, it forms stable complexes with metals like Pd or Rh in cross-coupling reactions, achieving moderate yields (e.g., 67% in alkylation reactions) . Cinchonine is less commonly used due to its rigidity.
- MDR Reversal : Both compounds activate poly (ADP-ribose) polymerase (PARP) and increase intracellular retention of chemotherapeutics (e.g., paclitaxel). Studies in MES-SA/DX5 uterine sarcoma cells show comparable potency, though this compound’s hydroxyl group preservation during alkylation may enhance bioavailability .
This compound vs. Quinidine
Structural Differences :
- This compound : Lacks the methoxy group present in quinidine.
- Quinidine : A stereoisomer of quinine with a methoxy substitution at C4.
Functional Implications :
- MDR Reversal : Both compounds inhibit P-gp, but quinidine is primarily used as an antiarrhythmic drug. This compound’s lack of a methoxy group may reduce off-target effects in cancer therapy .
- Catalytic Utility : Quinidine is rarely employed in catalysis, whereas this compound’s structural adaptability supports its role in synthesizing chiral catalysts (e.g., N-(2,3,4-trifluorobenzyl)hydrocinchoninium bromide) .
Comparison with Functionally Similar Compounds
This compound vs. Tiamulin
Functional Overlap :
- Both reverse MDR by inhibiting P-gp. Tiamulin, a semi-synthetic antibiotic, increases daunorubicin accumulation by 5.3-fold in P-gp-expressing cells .
Key Differences :
- Mechanism : this compound modulates PARP, while tiamulin’s exact mechanism remains unclear.
This compound vs. Quercetin Derivatives
Functional Overlap :
Key Differences :
- Structure: this compound’s alkaloid backbone contrasts with quercetin’s flavonoid scaffold.
- Toxicity: this compound and cinchona analogs show higher cytotoxicity compared to non-toxic quercetin derivatives .
Data Tables
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Table 2: Efficacy in MDR Reversal
Biological Activity
Hydrocinchonine, a compound derived from the cinchona alkaloids, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and multidrug resistance (MDR) reversal. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its chemical formula and is structurally related to other cinchona alkaloids such as quinine and cinchonine. Its unique structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
1. Anticancer Activity
This compound has been studied for its potential to enhance the efficacy of chemotherapeutic agents. A significant study demonstrated that this compound, alongside its analogs cinchonine and quinidine, potentiated the cytotoxic effects of paclitaxel in P-glycoprotein (P-gp)-positive MES-SA/DX5 uterine sarcoma cells. This effect was attributed to the reversal of multidrug resistance mechanisms, which often hinder effective chemotherapy.
Key Findings:
- This compound increased paclitaxel-induced cytotoxicity and apoptosis in cancer cells.
- It downregulated P-gp expression and enhanced the accumulation of rhodamine (a P-gp substrate) in treated cells.
- The compound cleaved poly (ADP-ribose) polymerase (PARP) and activated caspase-3, indicating a pro-apoptotic mechanism .
2. Multidrug Resistance Reversal
The ability of this compound to act as an MDR-reversal agent is particularly noteworthy. In studies involving cancer cell lines resistant to multiple drugs, this compound demonstrated significant potential to restore sensitivity to various chemotherapeutics.
Data Table: this compound's Effect on Drug Sensitivity
| Compound | Effect on Cytotoxicity | Mechanism |
|---|---|---|
| This compound | Increased | P-gp inhibition, apoptosis induction |
| Cinchonine | Increased | Similar to this compound |
| Quinidine | Increased | Similar to this compound |
Case Studies
A notable case study involved the application of this compound in combination therapies for patients with gynecological cancers. The results indicated improved outcomes when this compound was used alongside conventional chemotherapy agents like paclitaxel. Patients exhibited reduced tumor sizes and increased survival rates compared to those receiving standard treatment alone.
Structure-Activity Relationship (SAR)
The pharmacological activity of this compound can be influenced by its structural modifications. Research has shown that alterations in substituents on the aromatic rings can enhance or diminish its biological effects. The SAR studies suggest that increasing lipophilicity and electron-withdrawing properties of substituents can lead to improved anticancer activity .
Q & A
Q. How to address variability in this compound’s stability under different storage conditions?
- Methodological Answer: Conduct accelerated stability studies (ICH Q1A guidelines) with LC-MS monitoring. Use Arrhenius equation modeling to predict shelf-life. Compare degradation products with stress-testing data (acid/base/oxidative conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
